2-(2,6-Dimethoxyphenoxy)acetonitrile
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Overview
Description
2-(2,6-Dimethoxyphenoxy)acetonitrile is a versatile chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is widely used in scientific research due to its unique properties, making it ideal for various applications such as drug synthesis, organic reactions, and material synthesis.
Preparation Methods
The synthesis of 2-(2,6-Dimethoxyphenoxy)acetonitrile typically involves the reaction of 2,6-dimethoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,6-Dimethoxyphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,6-Dimethoxyphenoxy)acetonitrile is extensively used in scientific research across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme catalysis and metabolic pathways.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethoxyphenoxy)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzymatic catalysis, it can undergo oxidation reactions catalyzed by enzymes like laccases, leading to the formation of radical species and subsequent products . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-(2,6-Dimethoxyphenoxy)acetonitrile can be compared with other similar compounds such as:
- 2,5-Dimethoxyphenylacetonitrile
- 3-Methoxyphenoxyacetonitrile
- 2,6-Dimethylanilinoacetonitrile
- 2,5-Dichlorophenoxyacetonitrile
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for particular applications .
Properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOLZRIBDCHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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